N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom, and it is functionalized with oxalamide and hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with a dihalide under basic conditions to form the spirocyclic ether.
Functionalization: The spirocyclic core is then functionalized with a hydroxyl group through a nucleophilic substitution reaction.
Oxalamide Formation: The final step involves the reaction of the functionalized spirocyclic compound with oxalyl chloride and a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The spirocyclic ether can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a drug candidate. Its spirocyclic structure can interact with biological targets in unique ways, potentially leading to new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of polymers and other advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic core can provide a rigid framework that enhances binding specificity and affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound without the oxalamide and hydroxypropyl groups.
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)oxalamide: Lacks the hydroxypropyl group.
N2-(3-Hydroxypropyl)oxalamide: Lacks the spirocyclic core.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide is unique due to its combination of a spirocyclic core with both oxalamide and hydroxypropyl functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-7-3-6-14-11(17)12(18)15-8-10-9-19-13(20-10)4-1-2-5-13/h10,16H,1-9H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZXBQIJQOWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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